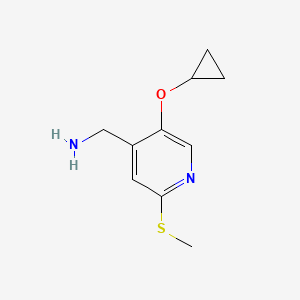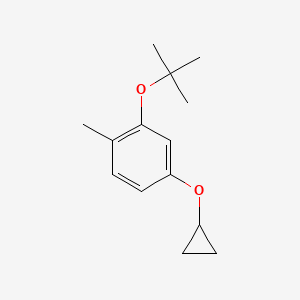
2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring, along with a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a substituted benzene ring with tert-butyl and cyclopropyl groups. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-2-cyclopropoxy-1-methylbenzene: A similar compound with slight structural differences, which may result in different chemical properties and reactivity.
2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene: Another related compound with an ethyl group instead of a methyl group, affecting its chemical behavior.
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-1-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H20O2/c1-10-5-6-12(15-11-7-8-11)9-13(10)16-14(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
InChI Key |
STCNKDKKQBDOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


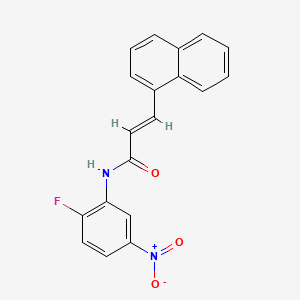
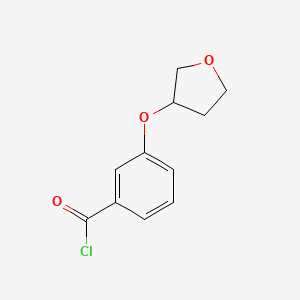
![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)
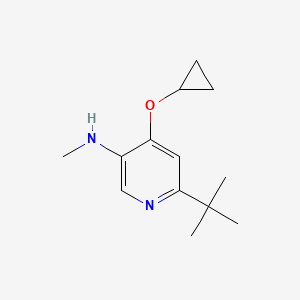
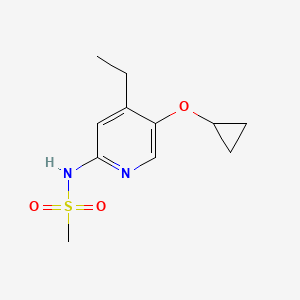
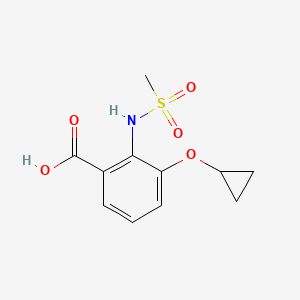
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14811534.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
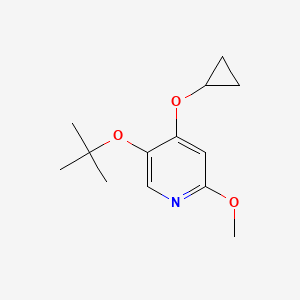
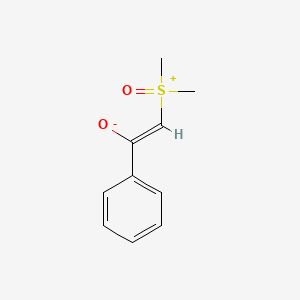
![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
![(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
